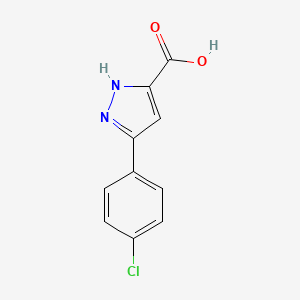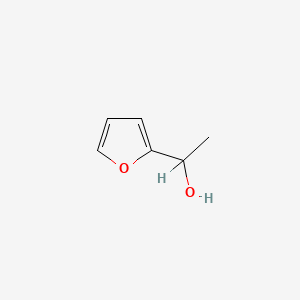
4-amino-5-methyl-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group at the fourth position, a methyl group at the fifth position, and a thiol group at the third position of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-methyl-1,2,4-triazole-3-thiol typically involves the reaction of polyfunctionalized triazoles with various reagents. One common method includes the reaction of triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another approach involves the reaction of triazole with arylidene malononitriles in dimethylformamide (DMF) to form Schiff base compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4-Amino-5-methyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: S-substituted derivatives.
科学的研究の応用
4-Amino-5-methyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antifungal, antibacterial, and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Employed as a corrosion inhibitor for metals in saline environments.
作用機序
The mechanism of action of 4-amino-5-methyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in metal complexes. Additionally, the amino and methyl groups contribute to its biological activity by interacting with enzymes and receptors, thereby inhibiting their function .
類似化合物との比較
3-Amino-1,2,4-triazole-5-thiol: Similar structure but with the amino group at the third position.
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: Contains a hydrazino group instead of a thiol group.
Uniqueness: 4-Amino-5-methyl-1,2,4-triazole-3-thiol is unique due to the presence of both an amino and a thiol group on the triazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
4-amino-5-methyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKJFPVHUXCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
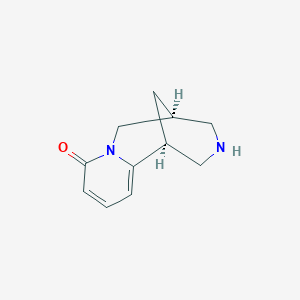

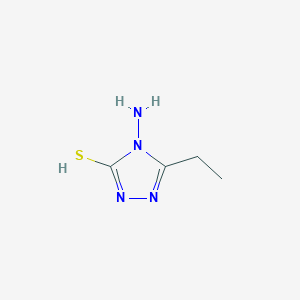
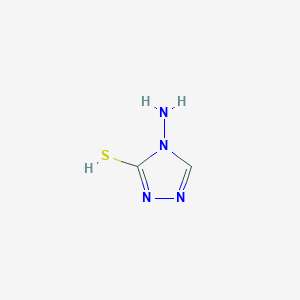
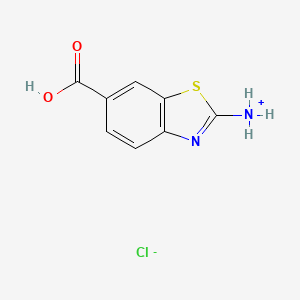
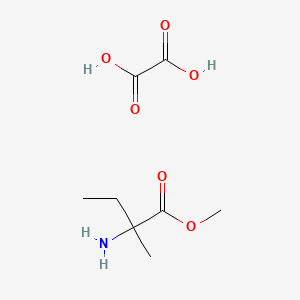
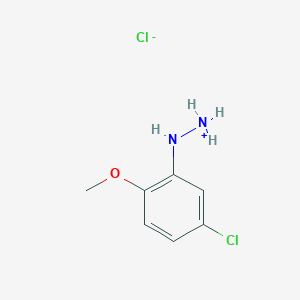
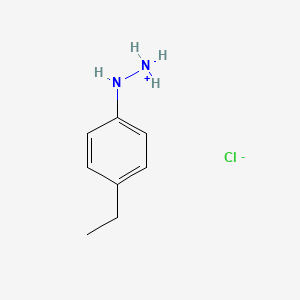
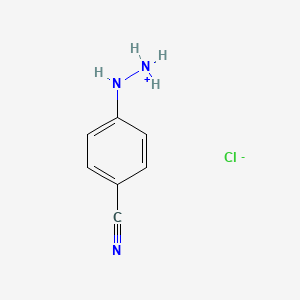
![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride](/img/structure/B7722994.png)
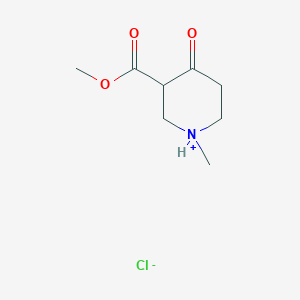
![[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)
